molecular formula C13H18N4O3 B15114696 N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide

Cat. No.: B15114696
M. Wt: 278.31 g/mol
InChI Key: BFSRYERRCNKIRQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a cyclopropyl group and a methoxypyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.

    Attachment of the Methoxypyrimidinyl Moiety: The methoxypyrimidinyl group can be attached through nucleophilic substitution reactions involving 4-methoxypyrimidine and a suitable leaving group on the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidinyl moiety or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or pyrimidine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Agrochemicals: The compound can be used in the development of new pesticides and herbicides.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)piperazine-1-carboxamide
  • N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)piperidine-1-carboxamide

Uniqueness

N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the morpholine ring, cyclopropyl group, and methoxypyrimidinyl moiety provides a distinct chemical structure that can interact with various biological targets in unique ways, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methoxypyrimidin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O3/c1-19-11-4-5-14-13(16-11)17-6-7-20-10(8-17)12(18)15-9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3,(H,15,18)

InChI Key

BFSRYERRCNKIRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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